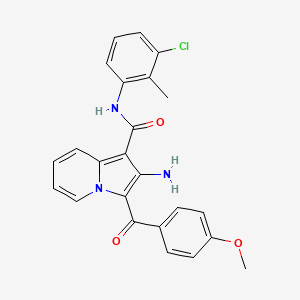
2-amino-N-(3-chloro-2-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-amino-N-(3-chloro-2-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C24H20ClN3O3 and its molecular weight is 433.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-amino-N-(3-chloro-2-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a synthetic compound with potential biological activity, particularly in the realm of cancer research and therapeutic applications. Its unique structure, characterized by the presence of an indolizine core and various functional groups, suggests a multifaceted mechanism of action that may involve inhibition of specific biological pathways.
The molecular formula of the compound is C24H20ClN3O3, with a molecular weight of approximately 433.89 g/mol. The compound is classified under CAS number 905769-82-6, and its chemical structure includes both chloro and methoxy substituents, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H20ClN3O3 |
| Molecular Weight | 433.89 g/mol |
| CAS Number | 905769-82-6 |
| Density | Not Available |
The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Preliminary studies indicate that it may function as an inhibitor of certain kinases involved in cancer cell proliferation. Specifically, its structural components suggest potential binding affinity to epidermal growth factor receptors (EGFR), which are often overexpressed in various malignancies.
Key Mechanisms:
- EGFR Inhibition : Similar compounds have shown significant inhibitory activity against EGFR, leading to reduced cell proliferation in cancer cell lines.
- Apoptosis Induction : The compound may promote apoptosis through upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : By interfering with key regulatory proteins, it may induce cell cycle arrest in the G1 or G2 phase.
Biological Activity Studies
Recent research has focused on evaluating the antiproliferative effects of this compound across various cancer cell lines.
Case Study: Antiproliferative Effects
In a study assessing the compound's effects on different cancer cell lines, including A-549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer), the following results were observed:
| Cell Line | IC50 (µM) | Mechanism Observed |
|---|---|---|
| A-549 | 5.0 | EGFR inhibition |
| MCF-7 | 3.5 | Apoptosis induction |
| HT-29 | 4.0 | Cell cycle arrest |
These findings indicate that the compound exhibits significant antiproliferative activity, particularly against breast and lung cancer cells.
Pharmacokinetics and Toxicity
Pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, with good bioavailability predicted from its chemical structure. Toxicity assessments in normal cell lines reveal minimal adverse effects at therapeutic concentrations, supporting its potential as a safe therapeutic agent.
Eigenschaften
IUPAC Name |
2-amino-N-(3-chloro-2-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-14-17(25)6-5-7-18(14)27-24(30)20-19-8-3-4-13-28(19)22(21(20)26)23(29)15-9-11-16(31-2)12-10-15/h3-13H,26H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVUGLGSGAGIKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














